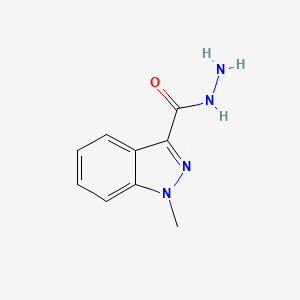
1-methyl-1H-indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indazole-3-carbohydrazide is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bicyclic structure comprising a pyrazole ring fused to a benzene ring, with a carbohydrazide group attached at the 3-position and a methyl group at the 1-position.
Mechanism of Action
Target of Action
1-Methyl-1H-indazole-3-carbohydrazide is a synthetic compound that has been studied for its potential antimicrobial activity It’s known that indazole-based compounds can interact with various biological targets, such as tyrosine kinase .
Mode of Action
For instance, in the case of tyrosine kinase, indazole derivatives bind effectively with the hinge region of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Indazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, they may interfere with the enzymatic activity of tyrosine kinase, which plays a crucial role in various cellular processes, including cell growth and differentiation .
Result of Action
Indazole derivatives have been associated with a range of biological activities, including antimicrobial and antitubercular effects . These effects suggest that the compound may exert its action by inhibiting the growth of certain microorganisms.
Biochemical Analysis
Biochemical Properties
Indazole-based compounds have been found to exhibit inherent antimicrobial activity
Cellular Effects
The cellular effects of 1-Methyl-1H-indazole-3-carbohydrazide are not well-documented. Indazole analogues have been found to be active against S. epidermidis and exhibited excellent antitubercular activity against M. tuberculosis H 37 RV .
Molecular Mechanism
Docking studies of similar indazole analogues have revealed potential ligand interactions with various amino acids .
Metabolic Pathways
Indazole derivatives are known to be involved in a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. This reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions:
Oxidation: Potassium hydroxide and carbon disulfide in ethanol are commonly used for oxidation reactions.
Reduction: Hydrazine hydrate is often used for reduction reactions.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxadiazoles: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Indazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Methyl-1H-indazole-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Methyl-1H-indazole-3-carbohydrazide can be compared with other similar compounds, such as:
1-Methyl-1H-indazole-3-carboxylic acid: Similar structure but lacks the carbohydrazide group.
1H-indazole-3-carbohydrazide: Similar structure but lacks the methyl group at the 1-position.
1-Methyl-1H-indazole-3-amine: Similar structure but has an amine group instead of a carbohydrazide group.
Uniqueness: The presence of both the methyl group at the 1-position and the carbohydrazide group at the 3-position makes this compound unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methylindazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)8(12-13)9(14)11-10/h2-5H,10H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTESFSDCTOGGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2855112.png)
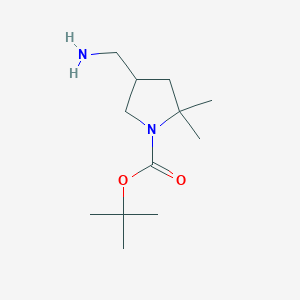
![3-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855114.png)
![3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2855115.png)
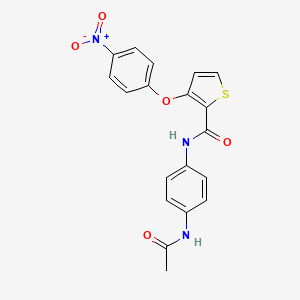
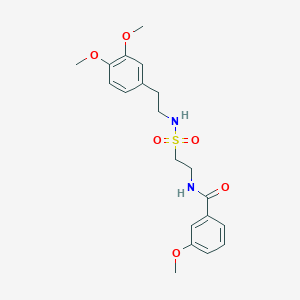
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide](/img/structure/B2855118.png)
![rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans](/img/structure/B2855121.png)
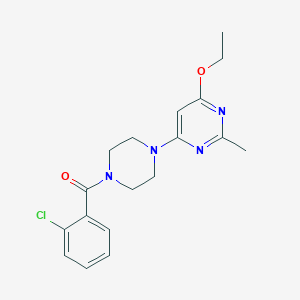

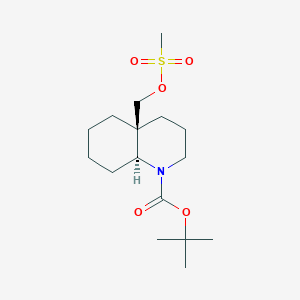
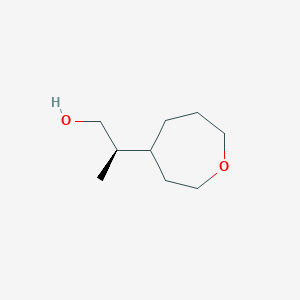
![2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide](/img/structure/B2855132.png)
![4-(methylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2855133.png)
